Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate
Overview
Description
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate are currently unknown. This compound is a relatively new chemical entity and research into its specific biological targets is still ongoing .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
The synthesis of Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the reaction of anthranilic acid derivatives with appropriate reagents . One common method includes the use of methyl acetoacetate as a starting material, which undergoes cyclization and subsequent esterification to form the desired product . The reaction conditions often involve the use of solvents such as toluene and catalysts like lactic acid . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Chemical Reactions Analysis
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Comparison with Similar Compounds
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can be compared with other similar compounds, such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different substituents, resulting in varied reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it valuable for specific synthetic and research purposes.
Properties
IUPAC Name |
methyl 2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-11(14)7-9-6-8-4-2-3-5-10(8)13-12(9)15/h2-5,9H,6-7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPQVNZTFJUWLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.